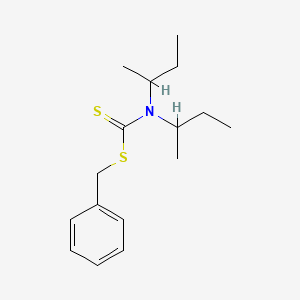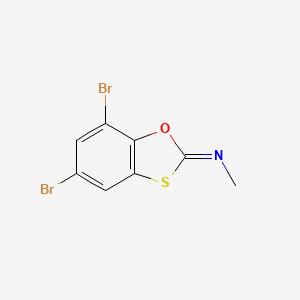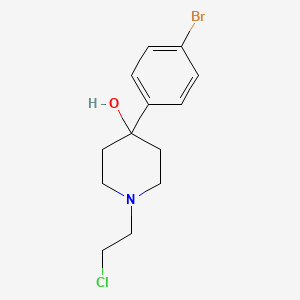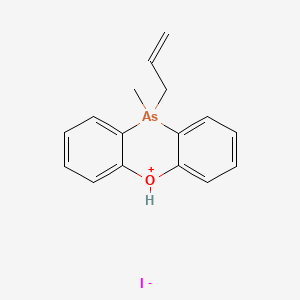
2-Phenylbut-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbut-2-enedinitrile is an organic compound with the molecular formula C10H6N2. It is characterized by the presence of a phenyl group attached to a butenedinitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbut-2-enedinitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acrylonitrile in the presence of a base such as sodium amide. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is often conducted under controlled temperature and pressure conditions to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbut-2-enedinitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced nitrile derivatives.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-Phenylbut-2-enedinitrile exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Butenedinitrile: A simpler analogue without the phenyl group, used in similar synthetic applications.
2-Phenylbut-2-ene: Lacks the nitrile groups, used in different types of organic reactions.
Uniqueness: 2-Phenylbut-2-enedinitrile is unique due to the presence of both phenyl and nitrile groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogues .
Properties
CAS No. |
61638-11-7 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-phenylbut-2-enedinitrile |
InChI |
InChI=1S/C10H6N2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-6H |
InChI Key |
NHNSFSHXXANGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)




![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)



![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)


